8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the triazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory activities and potential anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its diverse biological activities.
Uniqueness: 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a promising candidate for drug development, particularly in the field of oncology .
Properties
CAS No. |
1216060-91-1 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,8H2,1H3 |
InChI Key |
WJJAZMHZIFDUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)N |
Origin of Product |
United States |
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